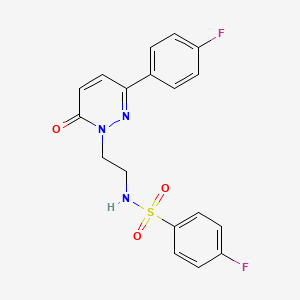

4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O3S/c19-14-3-1-13(2-4-14)17-9-10-18(24)23(22-17)12-11-21-27(25,26)16-7-5-15(20)6-8-16/h1-10,21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPWPLZKTYYWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 355.3 g/mol. The structure features a sulfonamide group, which is significant for its biological activity, alongside a pyridazinone core and fluorophenyl substituents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The sulfonamide moiety enhances its binding affinity to target proteins, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may possess significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, showing potential IC50 values comparable to established chemotherapeutics.

- HDAC Inhibition : Similar compounds have shown promise as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy. The fluorinated structure may enhance selectivity and potency against specific HDAC isoforms.

- Antimicrobial Properties : Some studies suggest that sulfonamide derivatives can exhibit antimicrobial activity, potentially making this compound useful in treating infections.

Table 1: Summary of Biological Activities

Case Study Example

In a study investigating the antitumor effects of related compounds, this compound was tested against HepG2 liver cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting potent antitumor properties. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with specific biological targets, leading to various pharmacological effects.

- Antimicrobial Activity: Similar compounds have shown efficacy against bacterial strains by inhibiting folic acid synthesis, making them valuable in treating bacterial infections.

- Anticancer Properties: Research indicates that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. The presence of the furan and pyridazine moieties enhances these activities.

- Neurological Effects: Some studies suggest potential applications in treating neurodegenerative diseases or addiction by modulating dopaminergic pathways.

Chemical Research

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation: The furan ring can be oxidized to form furanones.

- Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

- Substitution Reactions: The fluorine atom can be replaced with other nucleophiles under appropriate conditions.

Case Studies

Several studies highlight the applications of 4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide:

- Anticancer Study: A study demonstrated that derivatives with similar structures exhibited significant anticancer activity by inducing apoptosis in various cancer cell lines.

- Antimicrobial Research: Investigations into sulfonamide derivatives revealed their effectiveness against multiple bacterial strains, suggesting that this compound may have similar properties.

- Neurological Application: Research on related compounds indicated their potential in modulating neuroplasticity, which could be beneficial in treating conditions like addiction or neurodegeneration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Impact on Yield: The fluorophenylpiperazine-propanamide hybrid (6g) has a lower yield (42%) compared to its acetamide analog (6c, 63%), likely due to steric hindrance from the longer alkyl chain . Benzyloxy-substituted pyridazinone-sulfonamide (5a) achieves moderate yields (51–62%), suggesting that bulkier substituents may complicate purification .

Thermal Stability: Melting points correlate with molecular rigidity. Pyridazinone-sulfonamides with fluorophenyl groups (e.g., 6c, 174–176°C) exhibit higher thermal stability than benzyloxy derivatives (132°C) .

Biological Relevance: Fluorine atoms enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.

Synthetic Challenges :

- Ethyl-linked sulfonamides (as in the target compound) require precise control of reaction conditions (e.g., low temperature in DMF with K₂CO₃) to avoid side reactions like over-alkylation .

Critical Analysis of Divergent Data

- Contradictions in Yields : reports lower yields for propanamide derivatives (42%) compared to acetamide analogs (63% in ), highlighting the trade-off between alkyl chain length and synthetic efficiency .

- Spectral Consistency: IR data for C=O stretches (1660–1680 cm⁻¹) are consistent across pyridazinone-sulfonamides, validating structural predictions for the target compound .

Q & A

What are the key structural features of this compound, and how do they influence its chemical reactivity?

Level: Basic

Methodological Answer:

The compound features:

- A benzenesulfonamide core with a 4-fluoro substituent, enhancing electrophilic substitution resistance .

- A pyridazinone ring (6-oxopyridazin-1(6H)-yl) linked via an ethyl group, introducing hydrogen-bonding potential and keto-enol tautomerism .

- A 4-fluorophenyl group at position 3 of the pyridazinone, contributing to hydrophobic interactions and π-stacking in biological systems .

Reactivity Implications:

- The sulfonamide group participates in nucleophilic substitutions (e.g., with sulfonyl chlorides) under basic conditions .

- The pyridazinone’s carbonyl group can undergo condensation reactions, while the ethyl linker allows functionalization via alkylation .

What synthetic routes are commonly employed for this compound, and what critical reagents are required?

Level: Basic

Methodological Answer:

Synthetic Steps:

Formation of the pyridazinone core : Cyclocondensation of hydrazine derivatives with diketones .

Ethyl linker introduction : Alkylation of the pyridazinone nitrogen using bromoethyl reagents .

Sulfonamide coupling : Reaction of the ethylamine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., NaOH or triethylamine) .

Critical Reagents:

- Sulfonyl chlorides : For sulfonamide bond formation .

- Bases (NaOH, Et₃N) : To deprotonate intermediates and facilitate nucleophilic attacks .

How can reaction conditions be optimized to improve synthesis yield and purity?

Level: Advanced

Methodological Answer:

Key Parameters:

- Temperature : Maintain ≤5°C during sulfonamide coupling to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Validation:

- Monitor reaction progress via TLC (Rf comparison) .

- Confirm purity (>95%) using HPLC or NMR (absence of extraneous peaks) .

What experimental strategies are recommended to study this compound’s inhibition of enzymes like COX-2 or 5-LOX?

Level: Advanced

Methodological Answer:

Assay Design:

Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., celecoxib for COX-2) .

Competitive Binding Studies : Perform fluorescence polarization assays with labeled inhibitors .

Structural Analysis : Co-crystallize the compound with target enzymes to map binding pockets (X-ray crystallography) .

Data Interpretation:

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Steps for Validation:

Purity Verification : Reanalyze batches via LC-MS to rule out impurities .

Biological Replicates : Repeat assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) .

Structural Confirmation : Compare NMR data with literature to ensure correct stereochemistry .

Case Example:

Discrepancies in anticancer activity may arise from variations in cell culture conditions (e.g., serum concentration). Standardize protocols using RPMI-1640 medium with 10% FBS .

What computational approaches are suitable for predicting this compound’s interaction with biological targets?

Level: Advanced

Methodological Answer:

Methods:

Molecular Docking : Use AutoDock Vina to model binding poses in COX-2’s active site .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

QSAR Modeling : Corrogate substituent effects (e.g., fluoro vs. chloro) on bioactivity .

Validation:

Cross-validate predictions with experimental IC₅₀ data from enzyme assays .

What analytical techniques are essential for confirming the compound’s purity and structural integrity?

Level: Basic

Methodological Answer:

Techniques:

- NMR (¹H/¹³C) : Verify substituent positions (e.g., 4-fluoro vs. 3-fluoro) .

- HRMS : Confirm molecular weight (C₁₈H₁₆FN₃O₃S; [M+H]+ = 374.09) .

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

How can in vitro assays be designed to evaluate this compound’s anticancer efficacy?

Level: Advanced

Methodological Answer:

Protocol:

Cell Viability Assays : Treat cancer cells (72 h) and measure IC₅₀ via MTT or ATP-lite .

Apoptosis Markers : Quantify caspase-3/7 activation using fluorescent substrates .

Migration Inhibition : Perform scratch assays in MDA-MB-231 cells .

Controls:

- Use cisplatin as a positive control for apoptosis .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Level: Advanced

Methodological Answer:

SAR Strategies:

Analog Synthesis : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding .

Linker Modification : Substitute the ethyl group with a polyethylene glycol (PEG) spacer to improve solubility .

Structural Analogs and Activity Trends:

| Compound Modification | Biological Impact | Source |

|---|---|---|

| 4-Trifluoromethylphenyl | Increased COX-2 inhibition | |

| Methoxy substituent on benzene | Enhanced aqueous solubility | |

| Pyridazine → pyridine swap | Reduced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.